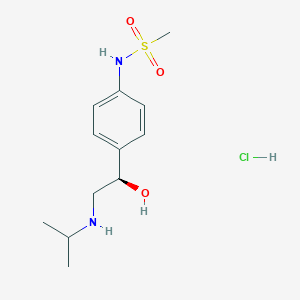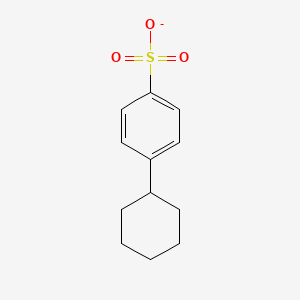
N,N,N-Trimethyl Ethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,N,N’-Trimethylethylenediamine is an organic compound used as a precursor in the synthesis of a novel gemini surfactant viz. N,N-dimethyl-N-{2-[N’-methyl-N’-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides. It is also used as an amine component for in-situ formation of alpha-amino alkoxides .
Synthesis Analysis
N,N,N’-Trimethylethylenediamine is synthesized using laser-vaporization supersonic molecular beam. It has been studied using pulsed-field ionization zero electron kinetic energy . N-Substituted and N,N-disubstituted ethylenediamine derivatives were prepared rapidly in aqueous conditions from 30 to 76% yields, respectively, on a multi-gram scale starting from inexpensive and commercially available starting materials .Molecular Structure Analysis
The molecular formula of N,N,N’-Trimethylethylenediamine is C5H14N2. Its average mass is 102.178 Da and its monoisotopic mass is 102.115700 Da .Chemical Reactions Analysis
N,N,N’-Trimethylethylenediamine has been used in the preparation of a novel gemini surfactant, N,N-dimethyl-N-{2-[N’-methyl-N’-(3-sulfopropyl)-alkylammonium]ethyl}-1-alkylammonium bromides (2C(n)AmSb, where n represents hydrocarbon chain lengths of 8, 10, 12, and 14), by reacting it with n-alkyl bromide . TMEDA has an affinity for lithium ions. When mixed with n-butyllithium, TMEDA’s nitrogen atoms coordinate to the lithium, forming a cluster of higher reactivity than the tetramer or hexamer that n-butyllithium normally adopts .Physical And Chemical Properties Analysis
N,N,N’-Trimethylethylenediamine has a boiling point of 116-118 °C and a density of 0.786 g/mL at 25 °C .Safety and Hazards
N,N,N’-Trimethylethylenediamine is highly flammable and causes severe skin burns and eye damage. It may also cause respiratory irritation. Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Relevant Papers
- “Co(II)-exchanged montmorillonite with ethylenediamine, trimethyl- and tetramethyl-ethylenediamine and their thermal decomposition” discusses the influence of different steric properties of ethylenediamine (EDA), trimethylenediamine (TrMeEDA) and tetraethylenediamine (TeMeEDA) on the type of interactions with Co(II)-exchanged montmorillonite and thermal decomposition of these materials .
- “Using gas chromatography detect N, N, N '-trimethyl …” discusses the need for a stable, reliable, and accurate gas-chromatography detection method for N,N,N’-Trimethyl Ethylenediamine .
properties
CAS RN |
145-25-6 |
|---|---|
Product Name |
N,N,N-Trimethyl Ethylenediamine |
Molecular Formula |
C17H18N2O5 |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2,5-Dimethoxyphenyl)sulfonyl]proline](/img/structure/B1173596.png)
![N-[(2,5-dimethoxyphenyl)sulfonyl]tryptophan](/img/structure/B1173598.png)
![4-[(Mesitylsulfonyl)oxy]benzoic acid](/img/structure/B1173605.png)
![N-[(4-methyl-1-naphthyl)sulfonyl]phenylalanine](/img/structure/B1173610.png)

![1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B1173613.png)
